Isogosferol
Overview
Description
Isogosferol is a natural product found in Pleurospermum rivulorum, Clausena anisata, and other organisms . It is also a minor furocoumarin of Murraya koenigii seeds . The molecular formula of Isogosferol is C16H14O5 .
Molecular Structure Analysis
The molecular structure of Isogosferol is represented by the formula C16H14O5 . The exact mass is 286.08412354 g/mol .
Physical And Chemical Properties Analysis
Isogosferol has a molecular weight of 286.28 g/mol. The computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 4 .
Scientific Research Applications
Anti-Inflammatory Activities : A study demonstrated that Isogosferol, isolated from Citrus junos seed shells, has potent anti-inflammatory properties. It effectively attenuated the production of nitric oxide in lipopolysaccharide-induced cells, inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and reduced the phosphorylation of extracellular-regulated kinases. This suggests that Isogosferol could be a promising therapeutic candidate for treating inflammatory diseases (Song et al., 2019).
Nutritional and Health Monitoring : Isotopic methods, including the study of compounds like Isogosferol, are essential for nutrition research and enhancing the sensitivity of nutrition monitoring techniques. These methods have led to improvements in nutrition and health, particularly in developing countries, by monitoring nutritional status and serving as indicators of social and economic advances (Valencia & Iyengar, 2002).
Clinical Medicine Applications : Research has justified the effectiveness of isogenic cell cardiomyoplasty in myocardial infarction treatment, highlighting the potential of compounds like Isogosferol in clinical medicine. The study showed that such treatments could be effective for endothelial dysfunction, suggesting a possible role for Isogosferol in this area (Михайличенко & Самарин, 2015).
Guidance on Clinical Study Design : The NIH workshop on "Designing, Implementing, and Reporting Clinical Studies of Soy Interventions" provided guidance specific to soy clinical research, which can be relevant to studies involving Isogosferol. This guidance includes optimal experimental designs and proper execution of studies, crucial for valid results and interpretations (Klein et al., 2010).
properties
IUPAC Name |
9-(2-hydroxy-3-methylbut-3-enoxy)furo[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-14-11(5-6-19-14)7-10-3-4-13(18)21-15(10)16/h3-7,12,17H,1,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUPRHIHXSAWDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967926 | |
Record name | 9-[(2-Hydroxy-3-methylbut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isogosferol | |
CAS RN |
53319-52-1 | |
Record name | Isogospherol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053319521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-[(2-Hydroxy-3-methylbut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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